6-Oxa-2-azaspiro[3.5]nonane is a chemical compound notable for its unique spirocyclic structure, which incorporates both oxygen and nitrogen atoms. This compound, with the molecular formula CHNO, is recognized for its potential applications in medicinal chemistry and organic synthesis, particularly in the development of pharmaceuticals and new materials. Its classification falls under spirocyclic compounds, which are characterized by having two or more rings that share a common atom.
The synthesis of 6-Oxa-2-azaspiro[3.5]nonane typically involves several methods, including condensation and cyclization reactions. One prominent method includes:
This approach emphasizes optimizing reaction conditions for higher yields and purity while ensuring cost-effectiveness and environmental sustainability in industrial applications .
The molecular structure of 6-Oxa-2-azaspiro[3.5]nonane features a spirocyclic arrangement that contributes to its unique chemical properties:
The presence of these atoms allows for diverse reactivity patterns, making it a valuable component in synthetic organic chemistry .
6-Oxa-2-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Common reagents for these reactions include oxidizing agents like Oxone® and reducing agents such as sodium borohydride .
The mechanism of action of 6-Oxa-2-azaspiro[3.5]nonane primarily involves interactions with molecular targets such as enzymes. Notably, it has been shown to bind to NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme that is often over-expressed in certain cancer cell lines. This interaction suggests potential therapeutic applications in targeting specific enzymes involved in cancer metabolism .
The physical and chemical properties of 6-Oxa-2-azaspiro[3.5]nonane include:
These properties make it suitable for applications in both organic synthesis and medicinal chemistry .
The applications of 6-Oxa-2-azaspiro[3.5]nonane span several scientific fields:
Research continues into its biological activity and its potential therapeutic uses, particularly in targeting cancer-related pathways .
6-Oxa-2-azaspiro[3.5]nonane features a distinctive spiro[3.5]nonane scaffold where two heterocyclic rings share a central quaternary carbon (spiro atom). The primary ring system consists of an oxetane moiety (3-atom oxygen-containing ring) and a pyrrolidine moiety (4-atom nitrogen-containing ring), both bridged via the spiro carbon at position 3.5. This architecture imposes significant three-dimensionality, with the oxetane contributing angle strain (∼90° C-O-C bond angles) and the pyrrolidine adopting a near-envelope conformation. The oxygen atom occupies the 6-position, while nitrogen resides at the 2-position, creating an electronically asymmetric environment ideal for modulating pharmacophore orientation. The base compound’s molecular formula is C₇H₁₃NO (MW: 127.18 g/mol) [4] [8].
The systematic IUPAC name 6-oxa-2-azaspiro[3.5]nonane follows the Hantzsch-Widman system for heterocyclic compounds:
Stereochemically, the spiro carbon (C₃) is typically achiral due to identical substituents (two ethylene chains), though ring fusion induces planarity distortion. Derivatives (e.g., salts) often crystallize as racemates; for example, the oxalate salt (CAS: 1389264-15-6) adopts a 1:1 stoichiometry with the formula C₇H₁₃NO·C₂H₂O₄ (MW: 217.22 g/mol) [8] . The hemioxalate form (CAS: 1523606-37-2) has a 2:1 base-to-acid ratio (C₁₆H₂₈N₂O₆, MW: 344.41 g/mol) .
Spirocyclic isomers exhibit dramatic property shifts based on heteroatom placement:
Table 1: Structural and Physicochemical Comparison of Key Spiro[3.5]nonane Derivatives
Compound | Heteroatom Positions | Molecular Formula | Molecular Weight (g/mol) | Key Distinguishing Properties |
---|---|---|---|---|
6-Oxa-2-azaspiro[3.5]nonane | O:6, N:2 | C₇H₁₃NO | 127.18 | Compact TPSA (21.26 Ų), high solubility |
2-Oxa-6-azaspiro[3.5]nonane | O:2, N:6 | C₇H₁₃NO | 127.18 | Regioisomer; inverted dipole (SMILES: C1OCC12CNCCC2) [3] |
2-Oxa-7-azaspiro[3.5]nonane oxalate | O:2, N:7 | C₇H₁₃NO·C₂H₂O₄ | 217.22 | Nitrogen at bridgehead (SMILES: OC(=O)C(O)=O.C1CC2(CCN1)COC2) |
7-Oxa-2-azaspiro[3.5]nonane | O:7, N:2 | C₇H₁₃NO | 127.18 | Isomeric with shifted O-position (CAS CID: 21030011) [5] |
Key Differences:
Density functional theory (DFT) calculations reveal critical electronic and spatial parameters:
Table 2: Computed Physicochemical and Pharmacokinetic Properties of 6-Oxa-2-azaspiro[3.5]nonane
Parameter | Predicted Value | Methodology | Biological Relevance |
---|---|---|---|
Topological Polar Surface Area (TPSA) | 21.26 Ų | Ertl’s method | Membrane permeability |
Consensus Log P | 0.87 | Hybrid fragmental | Lipophilicity |
H-bond Acceptors | 2 | Topological count | Solubility & bioavailability |
H-bond Donors | 1 (NH group) | Topological count | Target engagement |
BOILED-Egg Prediction | High GI absorption, BBB permeant | SwissADME model | CNS drug potential [6] |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7